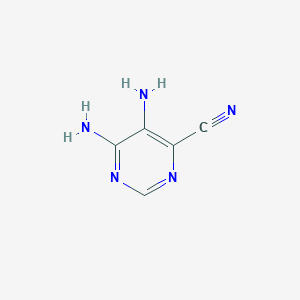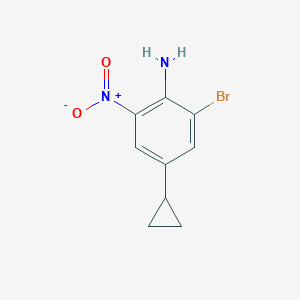
2-Bromo-4-cyclopropyl-6-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-cyclopropyl-6-nitroaniline is an organic compound with the molecular formula C9H9BrN2O2 It is a derivative of aniline, featuring bromine, cyclopropyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropyl-6-nitroaniline typically involves a multi-step process:
Bromination: The addition of a bromine atom to the aromatic ring.
A common synthetic route might start with the nitration of aniline to form 4-nitroaniline, followed by bromination to yield 2-bromo-4-nitroaniline. Finally, cyclopropylation is achieved through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound would involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-cyclopropyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the aniline group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine in the presence of a Lewis acid catalyst for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-cyclopropyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-cyclopropyl-6-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and cyclopropyl groups can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the cyclopropyl group.
2-Bromo-6-nitroaniline: Similar structure but lacks the cyclopropyl group.
2-Bromo-4-cyclopropyl-6-methylaniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Bromo-4-cyclopropyl-6-nitroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C9H9BrN2O2 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
2-bromo-4-cyclopropyl-6-nitroaniline |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-3-6(5-1-2-5)4-8(9(7)11)12(13)14/h3-5H,1-2,11H2 |
InChI-Schlüssel |
YGRRSQLBRVYXDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


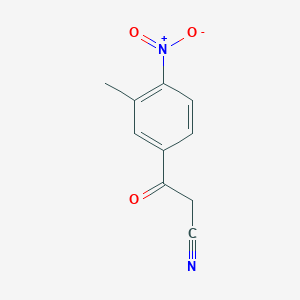
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
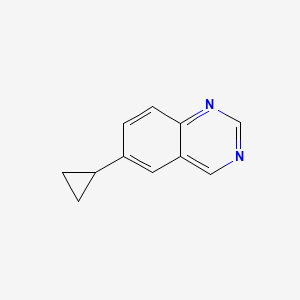
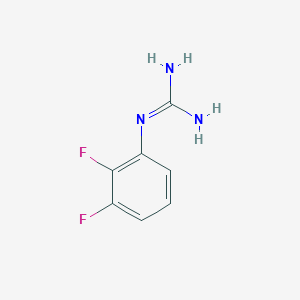
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
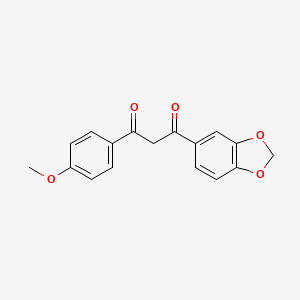
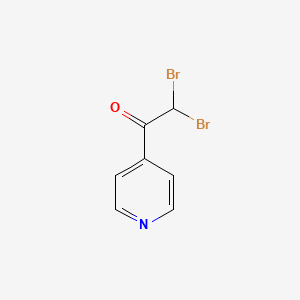
![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
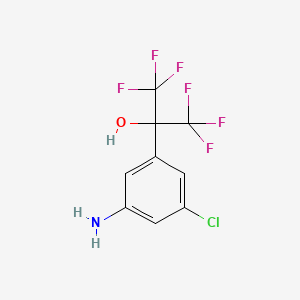
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
